molecular formula C14H8ClF3O2 B8213505 3'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

3'-Chloro-3-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8213505
M. Wt: 300.66 g/mol
InChI Key: MMBVXWIOUQRAAK-UHFFFAOYSA-N
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Description

3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxylic acid group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Halogenation: Introduction of the chloro group into the biphenyl structure.

    Trifluoromethylation: Addition of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production methods may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper complexes are often used to facilitate the halogenation and trifluoromethylation steps. The carboxylation step may be optimized using high-pressure reactors to ensure complete conversion.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, forming derivatives such as carboxylate salts.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen or other substituents.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide under basic conditions.

Major Products:

    Oxidation: Carboxylate salts or other oxidized derivatives.

    Reduction: Dechlorinated biphenyl derivatives.

    Substitution: Biphenyl compounds with various substituents replacing the chloro group.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the development of novel materials with specific electronic properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
  • Studied for its interactions with biological macromolecules, providing insights into its mechanism of action at the molecular level.

Industry:

  • Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its stability and reactivity.
  • Employed in the development of specialty polymers and coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism by which 3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may participate in halogen bonding, further stabilizing interactions with molecular targets.

Comparison with Similar Compounds

  • 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid
  • 2-Chloro-3-(trifluoromethyl)phenylboronic acid

Comparison:

  • 4’-Chloro-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the carboxylic acid group in a different position, affecting its reactivity and interaction with biological targets.
  • 2-Chloro-3-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid, leading to different chemical properties and applications, particularly in Suzuki coupling reactions.

The uniqueness of 3’-Chloro-3-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

IUPAC Name

4-(3-chlorophenyl)-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3O2/c15-10-3-1-2-8(6-10)9-4-5-11(13(19)20)12(7-9)14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBVXWIOUQRAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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